molecular formula C14H19NO4 B8202662 N-(tert-butoxycarbonyl)phenylglycine methyl ester

N-(tert-butoxycarbonyl)phenylglycine methyl ester

Cat. No.: B8202662
M. Wt: 265.30 g/mol
InChI Key: NFRDVCYOAVGICX-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)phenylglycine methyl ester: is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It serves as a protected form of phenylglycine, where the amino group is protected by the tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. This protection is crucial for preventing unwanted side reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)phenylglycine methyl ester typically involves the following steps:

    Protection of the amino group: The amino group of phenylglycine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected phenylglycine.

    Esterification of the carboxyl group: The carboxyl group of the Boc-protected phenylglycine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-(tert-butoxycarbonyl)phenylglycine methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its protected form allows for selective reactions on other functional groups without interference from the amino or carboxyl groups .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and probes. It is also employed in the study of enzyme mechanisms and protein interactions .

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a building block for various drug candidates .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)phenylglycine methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Uniqueness: N-(tert-butoxycarbonyl)phenylglycine methyl ester is unique due to its specific structure, which combines the protective Boc group with the phenylglycine backbone. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDVCYOAVGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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